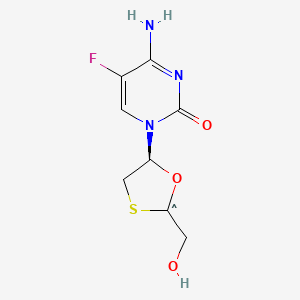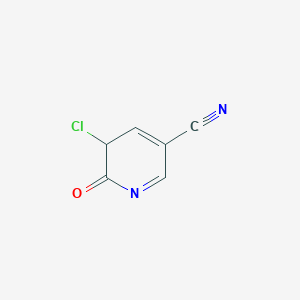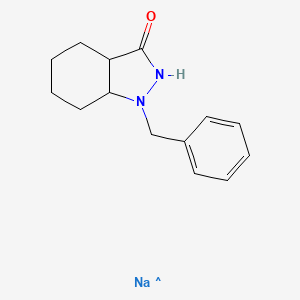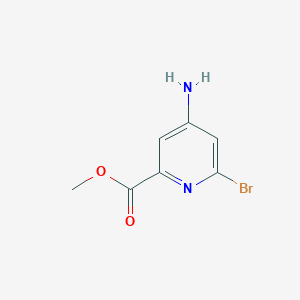
Dihydropyrimidine-2,4(1H,3H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydropyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring with two sulfur atoms at positions 2 and 4, which distinguishes it from other dihydropyrimidine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydropyrimidine-2,4(1H,3H)-dithione can be synthesized through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea. The reaction is typically carried out in the presence of a catalyst such as nano-cellulose/BF3/Fe3O4, which facilitates the formation of the desired product under mild conditions . The reaction is performed in ethanol, a green and commercially available solvent, and offers high efficiency and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reusability of catalysts and the use of environmentally friendly solvents are important considerations in industrial settings to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Dihydropyrimidine-2,4(1H,3H)-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the compound, which can participate in redox processes and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce dihydropyrimidine derivatives. Substitution reactions can lead to a wide range of substituted this compound derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of dihydropyrimidine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby suppressing tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Dihydropyrimidine-2,4(1H,3H)-dithione can be compared with other similar compounds, such as dihydropyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione . These compounds share a similar pyrimidine core structure but differ in the presence of sulfur atoms or other substituents. The unique presence of sulfur atoms in this compound contributes to its distinct chemical reactivity and biological activities.
List of Similar Compounds
- Dihydropyrimidine-2,4(1H,3H)-dione
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 1-(4-Phenylaminophenyl)dihydropyrimidine-2,4(1H,3H)-dione
Propiedades
Número CAS |
4874-19-5 |
|---|---|
Fórmula molecular |
C4H6N2S2 |
Peso molecular |
146.2 g/mol |
Nombre IUPAC |
1,3-diazinane-2,4-dithione |
InChI |
InChI=1S/C4H6N2S2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) |
Clave InChI |
LNHFVNLMAUJVAF-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=S)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride](/img/structure/B12343823.png)

![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)



![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12343882.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12343887.png)



